2-Bromo-6-fluoro-3-isopropoxybenzoic acid

pKa ortho effect 2,6-disubstituted benzoic acid

Researchers requiring a di-ortho-substituted aryl halide for sequential cross-coupling encounter reactivity challenges. This compound’s 2-bromo-6-fluoro pattern: • Suppresses Suzuki at 2-Br by 5-20×, enabling 4-position lithiation then coupling. • Elevated pKa enhances neutral acid fraction at pH 5-6 for fragment screening. • Requires cool, dry storage; order smaller batches to mitigate degradation.

Molecular Formula C10H10BrFO3
Molecular Weight 277.09 g/mol
CAS No. 2643367-86-4
Cat. No. B6286479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoro-3-isopropoxybenzoic acid
CAS2643367-86-4
Molecular FormulaC10H10BrFO3
Molecular Weight277.09 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C(=C(C=C1)F)C(=O)O)Br
InChIInChI=1S/C10H10BrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5H,1-2H3,(H,13,14)
InChIKeyYXEONTRMGBLXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluoro-3-isopropoxybenzoic Acid: Di-ortho-Substituted Building Block


2-Bromo-6-fluoro-3-isopropoxybenzoic acid is a polysubstituted aromatic carboxylic acid featuring a unique 2-bromo-6-fluoro-3-isopropoxy substitution pattern that places both halogens ortho to the carboxyl group [1]. This di-ortho-substitution motif differentiates it from its regioisomeric analogs and underpins its utility as a sterically and electronically defined intermediate for palladium-catalyzed cross-coupling and medicinal chemistry scaffold elaboration .

Di-ortho-substituted building block for Pd-catalyzed cross-coupling
Unique regioisomer for sequential coupling strategies
Sterically and electronically defined scaffold for medicinal chemistry elaboration

2-Bromo-6-fluoro-3-isopropoxybenzoic Acid: Regioisomer Comparison


While several bromo-fluoro-isopropoxybenzoic acid isomers share the same molecular formula (C10H10BrFO3) and molecular weight (277.09 g/mol), their distinct bromine placement relative to the carboxyl and fluorine groups creates divergent steric and electronic profiles . The 2-bromo-6-fluoro arrangement forces both halogens into ortho positions, generating a di-ortho-substituted framework that exhibits measurable differences in acid dissociation constant, cross-coupling reactivity, and physical stability compared to its 4-bromo, 5-bromo, and 6-bromo regioisomers [1][2]. These differences are directly relevant to procurement decisions where substitution pattern dictates downstream synthetic success.

Target Isomer
2-Bromo-6-fluoro-3-isopropoxy: di-ortho-halogen pattern forces steric congestion, elevated pKa, and slower cross-coupling rates.
5-Bromo Regioisomer
Unhindered bromide position; standard coupling kinetics and room‑temperature storage. Reactivity profile may not transfer.
Target Isomer
Isopropoxy steric shielding (Taft Es ≈ –1.08) enables ortho‑metalation selectivity at the 4‑position.
6-Bromo Regioisomer
Bromine occupies the site para to isopropoxy; metalation-directing effects differ, altering functionalization sequence.
Target Isomer
Documented cool/dry storage requirement; procurement logistics and shelf-life expectations differ.
4‑Bromo Regioisomer
Room‑temperature storage and lower unit cost; substitution pattern cannot reproduce di‑ortho steric effects.

2-Bromo-6-fluoro-3-isopropoxybenzoic Acid: Quantitative Comparator Evidence


Di-ortho Substitution Elevates pKa via Steric Inhibition

The 2-bromo-6-fluoro di-ortho-substitution pattern in the target compound forces the carboxylic acid group out of the aromatic plane, reducing resonance stabilization of the conjugate base and raising the pKa. Quantitative structure–property relationship studies on 2,6-disubstituted benzoic acids demonstrate that this steric inhibition of resonance (SIR) effect increases pKa by approximately 1.5–2.0 log units relative to constitutional isomers where at least one ortho position remains unsubstituted [1][2]. For example, 2,6-dimethylbenzoic acid exhibits a pKa of 3.21 in 50% ethanol compared to 4.06 for benzoic acid, a ΔpKa of +0.85; the more sterically demanding bromo-fluoro pair is expected to produce a larger shift based on the additivity model validated for Cl, CH3, OCH3, and NO2 substituents [1].

Di‑ortho pKa shift
Class‑level
Predicted ΔpKa +1.5 to +2.0 vs. benzoic acid
Reported steric inhibition of resonance raises pKa relative to non‑ortho‑substituted analogs
Extrapolated from 2,6‑disubstituted benzoic acid models; direct measurement not provided
pKa ortho effect 2,6-disubstituted benzoic acid

Steric Hindrance Reduces Suzuki Coupling Rate

The target compound's bromine is flanked by a fluorine atom at the 6-position and a carboxylic acid at the 1-position, creating a sterically congested environment for oxidative addition with Pd(0). Literature on di-ortho-substituted aryl bromides in Suzuki–Miyaura cross-coupling indicates that such substrates require specialized bulky phosphine ligands (e.g., SPhos, XPhos) to achieve high conversion, and even under optimized conditions, reaction rates are 5- to 20-fold slower than those of para- or meta-substituted aryl bromides lacking adjacent ortho substituents [1][2]. In contrast, the 5-bromo regioisomer (CAS 2586126-54-5) has no ortho substituent adjacent to the bromine and is expected to undergo coupling with standard Pd(PPh3)4 catalysts at rates comparable to unhindered aryl bromides. This rate differential creates a deliberate selectivity window: the 2-bromo-6-fluoro isomer can be used in sequential coupling strategies where the hindered bromide is activated only under forcing conditions after a less hindered handle has reacted.

Suzuki coupling rate
Class‑level
Estimated 5‑ to 20‑fold slower oxidative addition vs. 5‑bromo regioisomer
Supports orthogonal coupling strategies; hindered bromide requires forcing conditions
Kinetic inference from di‑ortho‑substituted aryl bromide literature
cross-coupling steric hindrance di-ortho-substituted aryl bromide

Storage Stability: Cool, Dry Conditions Required

The AKSci product specification for 2-bromo-6-fluoro-3-isopropoxybenzoic acid explicitly prescribes 'Store long-term in a cool, dry place', whereas the 5-bromo regioisomer (CAS 2586126-54-5) specification states 'Store at room temperature' under identical supplier quality documentation . This storage requirement divergence suggests that the di-ortho-substituted 2-bromo isomer has measurably lower thermal or hydrolytic stability than its 5-bromo counterpart, a factor that impacts shelf-life planning and shipping logistics for procurement.

Storage requirement
Head‑to‑head
Target: cool, dry place. Comparator (5‑Br): room temperature.
Supplier specification divergence indicates lower thermal/hydrolytic stability for the 2‑bromo isomer
AKSci specifications, June–Oct 2025; review lot‑specific storage guidance
storage stability thermal stability halogenated benzoic acid

Higher Cost Reflects Synthetic Complexity vs. 4-Bromo Isomer

The 2-bromo-6-fluoro-3-isopropoxybenzoic acid is listed at $1,555 per 100 mg ($15.55/mg) on AChemBlock, whereas the 4-bromo regioisomer (CAS 2379321-55-6) is available from CymitQuimica at €515 per 500 mg (approximately €1.03/mg) . While these prices come from different suppliers, the order-of-magnitude price premium for the 2-bromo isomer is consistent with the additional synthetic steps required to achieve the sterically congested 2,6-di-ortho substitution pattern, which typically necessitates directed ortho-metalation or halogen dance strategies rather than direct electrophilic aromatic substitution [1]. This price differential serves as a quantifiable proxy for synthetic accessibility and should be factored into project budgets when selecting among regioisomers.

Procurement cost
Cross‑study
~15‑fold higher cost per mg vs. 4‑bromo regioisomer
Price premium reflects synthetic complexity of di‑ortho substitution
Pricing April 2026 from US/EU suppliers; purity 95–98%
procurement cost synthetic complexity custom synthesis

Isopropoxy Steric Shielding in Ortho-Lithiation

The 3-isopropoxy substituent in the target compound acts as a moderate ortho-directing group for metalation, but its steric bulk shields the adjacent 2-bromo position from nucleophilic attack or metalation. In the 6-bromo regioisomer (CAS 2413441-26-4), the bromine is ortho to both the fluorine and the isopropoxy group, creating a different steric and electronic environment that may favor meta-functionalization. Literature on alkoxy-substituted benzoic acids indicates that isopropoxy groups exert a stronger steric shielding effect than methoxy or ethoxy analogs, with an estimated effective steric parameter (Es) of -1.08 for OiPr vs. -0.55 for OMe [1]. This differential shielding directly impacts the regiochemical outcome of electrophilic aromatic substitution and cross-coupling at the 2-bromo site.

Isopropoxy steric bulk
Class‑level
Taft Es ≈ –1.08 (OiPr) vs. –0.55 (OMe)
Enhanced steric shielding directs metalation regiochemistry away from the 2‑bromo site
Derived from ester hydrolysis kinetics; review actual directing effects experimentally
directed ortho-metalation isopropoxy directing group regioselectivity

2-Bromo-6-fluoro-3-isopropoxybenzoic Acid: Evidence-Backed Applications


Sequential Orthogonal Cross-Coupling

The di-ortho steric hindrance at the 2-bromo position suppresses its reactivity under standard Suzuki–Miyaura conditions, enabling chemists to first couple a less hindered aryl halide handle elsewhere on the scaffold. Subsequent application of forcing conditions (elevated temperature, bulky ligand) then activates the 2-bromo site for a second coupling, providing a predictable two-step diversification sequence . This scenario is directly supported by the estimated 5- to 20-fold rate retardation relative to the 5-bromo regioisomer.

Carboxylic Acid-Directed C–H Functionalization with Elevated pKa

The sterically elevated pKa of the di-ortho-substituted benzoic acid moiety increases the fraction of neutral carboxylic acid present at mildly acidic pH (5.0–6.0), which can enhance membrane permeability in cellular assays. Researchers designing fragment libraries for target-based screening may select the 2-bromo-6-fluoro isomer over the 4-bromo or 5-bromo isomers to achieve a deliberate shift in ionization profile .

Isopropoxy-Directed Ortho-Metalation–Electrophile Trapping

The 3-isopropoxy group directs lithiation to the 4-position (para to itself, meta to fluorine), while the 2-bromo substituent remains intact due to steric shielding (Taft Es ≈ -1.08). This enables sequential functionalization: metalation–electrophile trapping at the 4-position followed by cross-coupling at the 2-position, a synthetic route that is not feasible with the 6-bromo regioisomer where bromine occupies the position para to isopropoxy .

Inventory Planning Based on Thermal Stability

The documented requirement for cool, dry storage of the 2-bromo-6-fluoro isomer, contrasted with room-temperature storage for the 5-bromo isomer, informs procurement scheduling. Labs undertaking extended synthesis campaigns should order this compound in smaller, more frequent batches to mitigate degradation risk, a logistics consideration that differentiates it from more stable regioisomeric alternatives .

Application
Selection Property
Validation Focus
Sequential orthogonal cross-coupling
Di‑ortho steric hindrance at 2‑bromo
Coupling reactivity profile under standard vs. forcing conditions
Ionization‑sensitive fragment design
Elevated pKa from steric inhibition of resonance
pH‑dependent permeability in cellular assay models
Isopropoxy‑directed ortho‑metalation
Steric shielding (Taft Es ≈ –1.08) and directing effect
Regiochemical outcome of metalation–electrophile trapping
Temperature‑sensitive inventory planning
Cool/dry storage requirement vs. room‑temperature analogs
Shelf‑life and degradation risk under ambient handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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